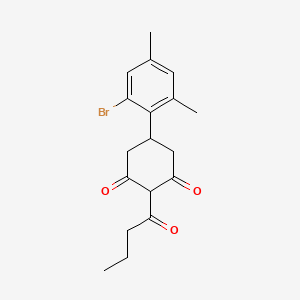![molecular formula C9H14N2O3S B14389873 2-Amino-4-[(ethylamino)methyl]benzene-1-sulfonic acid CAS No. 88367-99-1](/img/structure/B14389873.png)
2-Amino-4-[(ethylamino)methyl]benzene-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-[(ethylamino)methyl]benzene-1-sulfonic acid is an organic compound that features both an amino group and a sulfonic acid group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-[(ethylamino)methyl]benzene-1-sulfonic acid typically involves multiple steps, starting from benzene derivatives. One common method involves the sulfonation of benzene to introduce the sulfonic acid group, followed by nitration to introduce the amino group. Subsequent reduction and alkylation steps are used to introduce the ethylamino group.
Industrial Production Methods
Industrial production of this compound often involves large-scale sulfonation and nitration reactions, followed by catalytic hydrogenation and alkylation. These processes are optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: Electrophilic aromatic substitution reactions can occur, where the amino and sulfonic acid groups direct incoming substituents to specific positions on the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Sulfuric acid (H₂SO₄), nitric acid (HNO₃)
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives
Reduction: Formation of amine derivatives
Substitution: Formation of various substituted benzene derivatives
Scientific Research Applications
2-Amino-4-[(ethylamino)methyl]benzene-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with proteins and enzymes.
Medicine: Explored for its potential therapeutic effects, particularly in the development of antimicrobial agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-4-[(ethylamino)methyl]benzene-1-sulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The amino and sulfonic acid groups can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function. These interactions can modulate biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-chloro-5-methylbenzenesulfonic acid
- 4-Amino-2-methylbenzoic acid
- Benzoic acid derivatives
Uniqueness
2-Amino-4-[(ethylamino)methyl]benzene-1-sulfonic acid is unique due to the presence of both an ethylamino group and a sulfonic acid group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
88367-99-1 |
|---|---|
Molecular Formula |
C9H14N2O3S |
Molecular Weight |
230.29 g/mol |
IUPAC Name |
2-amino-4-(ethylaminomethyl)benzenesulfonic acid |
InChI |
InChI=1S/C9H14N2O3S/c1-2-11-6-7-3-4-9(8(10)5-7)15(12,13)14/h3-5,11H,2,6,10H2,1H3,(H,12,13,14) |
InChI Key |
DILBLCRSIYQWIH-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1=CC(=C(C=C1)S(=O)(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Ethyl thieno[2,3-b]pyridin-6-ylcarbamate](/img/structure/B14389821.png)


![2,2'-[(E)-Diazenediyl]bis(5-hydroxy-2-methylhexanenitrile)](/img/structure/B14389845.png)




![2-[2-(Trimethylsilyl)furan-3-yl]ethan-1-ol](/img/structure/B14389875.png)
